3,3-Difluoro-2,2-dimethylpropanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-2,2-dimethylpropanoyl chloride is an organic compound with the molecular formula C5H8ClF2O. It is a derivative of propanoyl chloride, where two hydrogen atoms on the third carbon are replaced by fluorine atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Difluoro-2,2-dimethylpropanoyl chloride can be synthesized from 3,3-difluoro-2,2-dimethylpropionic acid. The synthetic route involves the reaction of 3,3-difluoro-2,2-dimethylpropionic acid with oxalyl chloride. The reaction is typically carried out in the presence of a catalyst such as dimethylformamide (DMF) under anhydrous conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,2-dimethylpropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-difluoro-2,2-dimethylpropionic acid and hydrochloric acid.
Reduction: It can be reduced to 3,3-difluoro-2,2-dimethylpropanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Dimethylformamide (DMF)
Reducing Agents: Lithium aluminum hydride
Solvents: Anhydrous solvents such as dichloromethane
Major Products Formed
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
3,3-Difluoro-2,2-dimethylpropionic acid: Formed from hydrolysis
3,3-Difluoro-2,2-dimethylpropanol: Formed from reduction
Scientific Research Applications
3,3-Difluoro-2,2-dimethylpropanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-difluoro-2,2-dimethylpropanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in drug development, it may be used to modify the structure of active pharmaceutical ingredients to enhance their efficacy and stability.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride: Similar structure but with three fluorine atoms instead of two.
3,3-Dichloro-2,2-dimethylpropanoyl chloride: Similar structure but with chlorine atoms instead of fluorine.
2,2-Dimethylpropanoyl chloride: Lacks the fluorine atoms, making it less reactive.
Uniqueness
3,3-Difluoro-2,2-dimethylpropanoyl chloride is unique due to the presence of two fluorine atoms, which enhance its reactivity and stability compared to non-fluorinated analogs. The fluorine atoms also influence the compound’s electronic properties, making it valuable in various chemical transformations and applications.
Properties
IUPAC Name |
3,3-difluoro-2,2-dimethylpropanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O/c1-5(2,3(6)9)4(7)8/h4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNJEHXRJOQTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.